
1,3-Dioxoisoindolin-2-YL 8-bromooctanoate
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-YL 8-bromooctanoate is a useful research compound. Its molecular formula is C16H18BrNO4 and its molecular weight is 368.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-YL 8-bromooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-YL 8-bromooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
1,3-Dioxoisoindolin-2-yl derivatives have been studied for their crystal structures, showcasing the molecular orientations and interactions within these compounds. This includes the planar configuration of the 1,3-dioxoisoindolin-2-yl unit and its orientation relative to other functional groups, which plays a crucial role in understanding the chemical behavior and potential applications of these compounds (Raza et al., 2009).
Antimicrobial Activity
Derivatives of 1,3-Dioxoisoindolin-2-yl have been synthesized and tested for antimicrobial activities. Some compounds in this category have shown promising results against microbial infections, indicating potential applications in developing new antimicrobial agents (Bedair et al., 2006).
Synthesis of Medical Intermediates
These compounds have been used in the synthesis of intermediates for medical applications, such as the synthesis of HMG-CoA reductase inhibitors like atorvastatin, which is significant in lowering cholesterol levels in the blood (Zhou et al., 2011).
Synthesis of Anticancer Agents
Specific derivatives, such as carbamodithioate derivatives of 1,3-dioxoisoindolin-2-yl, have been synthesized and are being investigated for their potential as anticancer agents. This research contributes to the ongoing search for more effective cancer treatments (Nadhum & Mohammed, 2020).
Corrosion Inhibition
Some 1,3-dioxoisoindolin-2-yl derivatives have been evaluated as corrosion inhibitors, indicating their potential use in protecting metals from corrosion, which is essential in various industrial applications (Shamaya et al., 2021).
Liquid Crystal Research
Research into mesogenic Schiff bases using 1,3-dioxoisoindolin-2-yl derivatives contributes to our understanding of liquid crystal behavior, which is crucial in developing new materials for displays and other applications (Dubey et al., 2018).
Anti-Inflammatory Research
The synthesis and evaluation of specific derivatives for their anti-inflammatory properties reveal potential applications in treating inflammatory conditions. This expands the scope of therapeutics available for various inflammatory diseases (Nikalje et al., 2015).
Chemical Sensor Development
Some 1,3-dioxoisoindolin-2-yl derivatives have been used in developing chemical sensors, particularly for detecting metal ions, which has significant implications in environmental monitoring and diagnostics (Madhu & Sivakumar, 2019).
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 8-bromooctanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c17-11-7-3-1-2-4-10-14(19)22-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,1-4,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMUHDGTZUGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-YL 8-bromooctanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(2R)-1-[(2,2,2-trifluoroacetyl)amino]propan-2-yl]benzoate](/img/structure/B8265780.png)
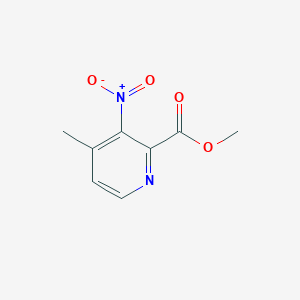
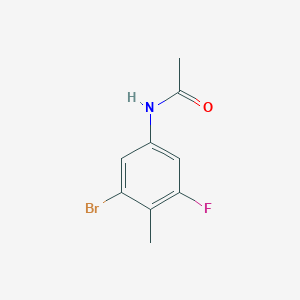
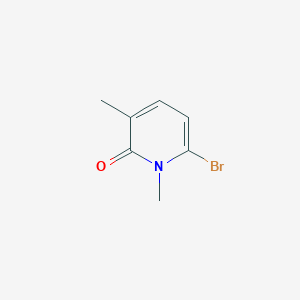
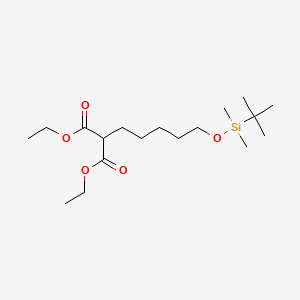

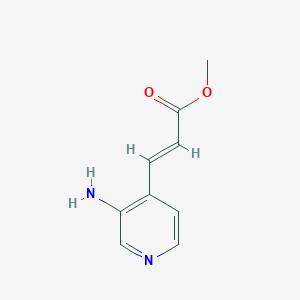
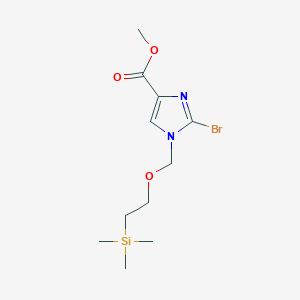
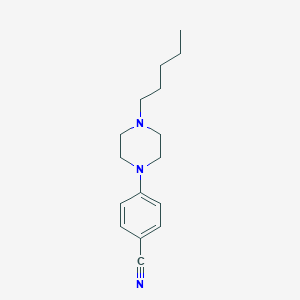
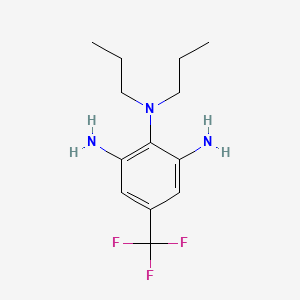
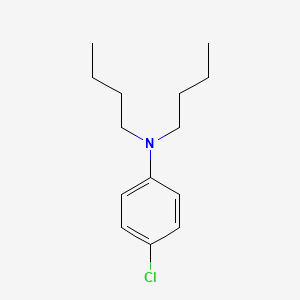
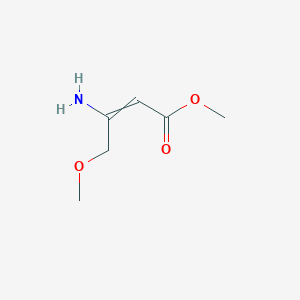
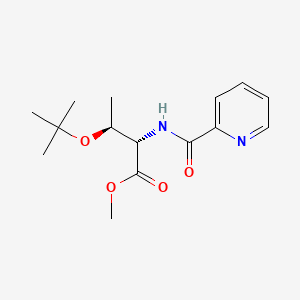
![(R)-2-Methyl-N-[(1S)-1-phenylbut-3-EN-1-YL]propane-2-sulfinamide](/img/structure/B8265869.png)